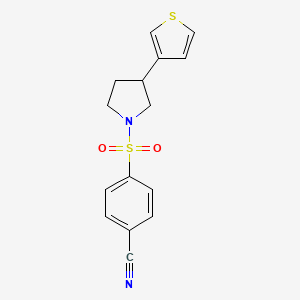

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Description

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a heterocyclic organic compound featuring:

- Sulfonyl bridge (-SO₂-): Enhances thermal stability and influences solubility.

- Pyrrolidine-thiophene substituent: A five-membered pyrrolidine ring substituted with a thiophene (sulfur-containing aromatic heterocycle), which may improve charge transport properties in optoelectronic materials.

Properties

IUPAC Name |

4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c16-9-12-1-3-15(4-2-12)21(18,19)17-7-5-13(10-17)14-6-8-20-11-14/h1-4,6,8,11,13H,5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEYBILQRPXFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the pyrrolidine moiety through a series of nucleophilic substitution reactions. The sulfonyl group is then added via sulfonation, followed by the introduction of the benzonitrile group through a cyanation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings may interact with biological receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Properties of 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile and Analogs

Structural and Functional Differences

Sulfonyl vs. Phosphino Groups: The sulfonyl group in the target compound improves oxidative stability compared to phosphino-containing analogs like Compound 9 . However, phosphino groups are more reactive in catalytic or nucleotide coupling applications.

Thiophene vs. In contrast, phenoxazine and carbazole in the TADF compound provide rigid, planar structures that stabilize triplet excitons, enabling efficient light emission.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~350–400 g/mol) compared to the TADF derivative (~600–650 g/mol) suggests better solubility in common solvents, facilitating solution-based processing for thin-film devices.

Electronic and Optoelectronic Performance

- HOMO-LUMO Gap : Computational studies (e.g., density-functional thermochemistry methods ) predict that the thiophene-pyrrolidine-sulfonyl system would exhibit a narrower bandgap than purely aromatic benzonitriles, favoring visible-light absorption.

- TADF Efficiency: While the TADF compound in achieves high external quantum efficiency (EQE > 20%) due to its small singlet-triplet energy gap (ΔEST), the target compound’s ΔEST remains uncharacterized. Its flexible pyrrolidine ring might increase non-radiative decay, reducing efficiency.

Biological Activity

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound notable for its structural features, including a thiophene ring, pyrrolidine ring, and sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is C18H20N2O2S2. The presence of multiple functional groups enables diverse chemical reactivity and biological interactions. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiophene Ring | Contributes to electronic properties |

| Pyrrolidine Ring | Enhances biological activity |

| Sulfonyl Group | Improves binding affinity to biological targets |

| Benzonitrile Moiety | Provides additional reactivity |

Antimicrobial Properties

Research indicates that 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent. The mechanism of action likely involves interaction with microbial enzymes or receptors, disrupting essential cellular processes.

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Studies have shown that derivatives of pyrrolidine, such as this compound, can exhibit cytotoxic effects against cancer cell lines. The specific mechanisms may involve the inhibition of cell proliferation or induction of apoptosis through interactions with signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile:

- Study on Pyrrole Derivatives : A study focusing on pyrrole-containing compounds highlighted their broad spectrum of biological activities, including antibacterial and anticancer effects. The findings support the hypothesis that modifications to the pyrrole structure can enhance bioactivity .

- Mechanistic Insights : Research on related compounds revealed that the sulfonyl group significantly enhances binding affinity to target enzymes involved in microbial resistance mechanisms. This suggests that 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile may similarly interact with these targets .

- Pharmacological Studies : In pharmacological assessments, related compounds demonstrated promising results in inhibiting tumor growth in various in vitro models. These studies emphasize the need for further exploration into the specific pathways affected by 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile .

The proposed mechanism of action involves several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Further studies are necessary to elucidate these mechanisms fully and determine the compound's therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.